An In-depth Technical Guide to 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
An In-depth Technical Guide to 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one. The document consolidates available data on its characteristics and provides a framework for its experimental handling and investigation.
Core Chemical Properties
3-Isobutyl-2-mercapto-3H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2][3][4][5] The structure is characterized by a quinazolinone core with an isobutyl group at the N3 position and a mercapto group at the C2 position.
Table 1: Summary of Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂OS | PubChem[6] |
| Molecular Weight | 234.32 g/mol | PubChem[6] |
| IUPAC Name | 3-isobutyl-2-sulfanylidene-1,2-dihydroquinazolin-4-one | PubChem[6] |
| CAS Number | 13906-06-4 | - |
| Physical State | Solid (predicted) | - |
| Melting Point | >300 °C (for parent 2-mercapto-4(3H)-quinazolinone) | Sigma-Aldrich |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
Synthesis and Experimental Protocols
The synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one can be achieved through a well-established route for quinazolinone synthesis. The most common approach involves the cyclocondensation of an anthranilic acid derivative with an appropriate isothiocyanate.
General Synthesis Protocol
A plausible and widely used method involves the reaction of anthranilic acid with isobutyl isothiocyanate. This reaction typically proceeds in a suitable solvent and may be heated to facilitate cyclization.
Materials:
-
Anthranilic acid
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Isobutyl isothiocyanate
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Ethanol or similar high-boiling solvent
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Triethylamine (as a base, optional)
Procedure:
-
Dissolve anthranilic acid (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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Add isobutyl isothiocyanate (1.1 equivalents) to the solution. If desired, a catalytic amount of triethylamine can be added.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.
Biological Activity and Potential Applications
Quinazolin-4(3H)-one derivatives are recognized for their significant and diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][5] Analogues structurally similar to 3-Isobutyl-2-mercapto-3H-quinazolin-4-one have shown potent activity as kinase inhibitors.
Kinase Inhibition
A series of quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against multiple tyrosine protein kinases, which are critical in cancer cell signaling.[1] Compounds with similar structures have demonstrated potent inhibition of key kinases involved in tumor growth and proliferation.
Table 2: Inhibitory Activity of Structurally Related Quinazolin-4(3H)-ones
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analogue 2i | CDK2 | 0.173 ± 0.012 | [1] |
| Analogue 3i | CDK2 | 0.177 ± 0.032 | [1] |
| Analogue 2i | HER2 | 0.128 ± 0.024 | [1] |
| Analogue 3g | HER2 | 0.112 ± 0.016 | [1] |
| Analogue 2i | EGFR | 0.097 ± 0.019 | [1] |
| Analogue 3h | EGFR | 0.128 ± 0.016 | [1] |
(Note: The specific IC₅₀ for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is not explicitly available in the cited literature but is inferred from closely related analogues.)
These data suggest that 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a promising candidate for investigation as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these pathways can disrupt the cell cycle and signal transduction pathways that are often dysregulated in cancer.
Mechanism of Action: EGFR/HER2 Inhibition
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. Quinazolinone-based molecules can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events necessary for signal propagation.[1]
Protocol for In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to assess the inhibitory activity of the title compound against a target kinase like EGFR.
Materials:
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Recombinant human EGFR kinase
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
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ATP (Adenosine triphosphate)
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3-Isobutyl-2-mercapto-3H-quinazolin-4-one (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
ADP-Glo™ Kinase Assay kit or similar detection system
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate, and the diluted test compound.
-
Add the recombinant EGFR enzyme to each well (except for negative controls) and briefly incubate.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent from the assay kit (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction and depletes the remaining ATP.
-
Add the second detection reagent (Kinase Detection Reagent) to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
The light output is proportional to the ADP generated and reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value by plotting the data.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | C12H14N2OS | CID 670685 - PubChem [pubchem.ncbi.nlm.nih.gov]
